デルタ2-セフチトレンピボックス

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Delta2-Cefditoren Pivoxil is a third-generation cephalosporin antibiotic used to treat infections caused by Gram-positive and Gram-negative bacteria. It is particularly effective against bacteria that are resistant to other antibiotics. This compound is primarily used for treating community-acquired pneumonia, acute bacterial exacerbation of chronic bronchitis, pharyngitis, tonsillitis, and uncomplicated skin and skin-structure infections .

科学的研究の応用

肺炎の治療

セフチトレンピボックスは、デルタ2-セフチトレンピボックスの活性型であり、肺炎球菌に対して高い抗菌活性を示します . 肺炎球菌による急性肺炎に対して良好な治療効果があることが判明しています肺炎球菌 . この薬は、承認された用量で成人および小児に効果があります .

薬物動態/薬力学(PK/PD)プロファイル

セフチトレンピボックスのPK/PD特性は、広範囲にわたって研究されていますある研究では、f AUC 24 /MICとf C max /MICの両方が殺菌効果と相関していることがわかりました .

呼吸器感染症の治療

セフチトレンピボックスは、世界中で呼吸器感染症などのさまざまな感染症の治療に使用されています . インフルエンザ菌、モラクセラ・カタラーリス、肺炎桿菌など、グラム陰性菌に対する広範囲の抗菌活性を示します .

中耳炎の治療

中耳炎(中耳の感染症)もセフチトレンピボックスで治療できます . 小児における安全性は十分に確立されています .

皮膚感染症の治療

セフチトレンピボックスは、無症状の皮膚感染症の治療に効果的です . 肺炎球菌、黄色ブドウ球菌など、グラム陽性菌に対する抗菌活性を示します

作用機序

Target of Action

Delta2-Cefditoren Pivoxil, also known as Cefditoren, is a broad-spectrum third-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) present in the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall.

Mode of Action

Cefditoren pivoxil is a prodrug that is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren . The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via its affinity for PBPs . It is stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases .

Pharmacokinetics

Cefditoren pivoxil is an orally absorbed prodrug that is rapidly hydrolyzed by intestinal esterases to the microbiologically active cephalosporin cefditoren . This formulation as a pivoxil ester enhances its oral bioavailability . The drug is distributed in the circulating blood as active cefditoren .

Result of Action

Cefditoren has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including common respiratory and skin pathogens . It is typically used to treat bacterial infections of the skin and respiratory tract . It has shown excellent in vitro activity against the Gram-positive pathogens penicillin-susceptible and -intermediate Streptococcus pneumoniae, S. pyogenes, and methicillin-susceptible Staphylococcus aureus .

Action Environment

The efficacy of Cefditoren pivoxil can be influenced by various environmental factors such as the presence of β-lactamases and the susceptibility of the bacterial strain. It is stable to hydrolysis by many of the common plasmid-mediated β-lactamases, but is susceptible to hydrolysis by a number of plasmid-mediated extended-spectrum β-lactamases . The MIC (Minimum Inhibitory Concentration) values of the bacterial strains also play a significant role in determining the efficacy of the drug .

生化学分析

Biochemical Properties

Delta2-Cefditoren Pivoxil interacts with various enzymes and proteins. It has a broad spectrum of activity against Gram-positive and Gram-negative bacteria . The bactericidal activity of Delta2-Cefditoren Pivoxil results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) .

Cellular Effects

Delta2-Cefditoren Pivoxil has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial cell wall synthesis, leading to cell lysis and death of susceptible bacteria .

Molecular Mechanism

The mechanism of action of Delta2-Cefditoren Pivoxil involves its conversion to the active form, cefditoren, by esterases during absorption . Cefditoren exerts its effects at the molecular level by binding to PBPs, inhibiting bacterial cell wall synthesis, and leading to cell lysis .

Temporal Effects in Laboratory Settings

The effects of Delta2-Cefditoren Pivoxil change over time in laboratory settings. It has been shown to be safe and effective for uncomplicated cystitis, with no significant differences in clinical and microbiological efficacies between 3 and 7 day regimens .

Dosage Effects in Animal Models

In animal models, the effects of Delta2-Cefditoren Pivoxil vary with different dosages. A study showed that Delta2-Cefditoren Pivoxil has good therapeutic efficacy against acute pneumonia caused by S. pneumoniae with a MIC ≤ 0.031–0.063 mg/L at approved doses in adults and children .

Metabolic Pathways

Delta2-Cefditoren Pivoxil is involved in metabolic pathways that include interactions with enzymes or cofactors. It is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren .

Transport and Distribution

Delta2-Cefditoren Pivoxil is transported and distributed within cells and tissues. It is a prodrug which is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren .

Subcellular Localization

As a cephalosporin, it is known to exert its effects primarily outside the cell, where it inhibits bacterial cell wall synthesis .

準備方法

Synthetic Routes and Reaction Conditions: Delta2-Cefditoren Pivoxil is synthesized through a series of chemical reactions involving the formation of a beta-lactam ring, which is a characteristic feature of cephalosporins. The synthesis involves the following steps:

- Formation of the cephem nucleus.

- Introduction of the aminothiazole group to enhance activity against Gram-negative organisms.

- Addition of the methylthiazole group to enhance activity against Gram-positive organisms.

- Incorporation of the methoxyimino group for stability against beta-lactamases.

- Attachment of the pivoxil ester group to enhance oral bioavailability .

Industrial Production Methods: The industrial production of Delta2-Cefditoren Pivoxil involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and other chromatographic techniques to ensure purity and stability. The process includes:

- Synthesis of the active pharmaceutical ingredient (API).

- Formulation of the API into a solid pharmaceutical form.

- Quality control and validation to ensure the final product meets regulatory standards .

化学反応の分析

Types of Reactions: Delta2-Cefditoren Pivoxil undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly involving the beta-lactam ring.

Common Reagents and Conditions:

Hydrolysis: Esterases in the body.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Substitution: Nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

Cefditoren: The active form after hydrolysis.

Degradation Products: Various degradation

特性

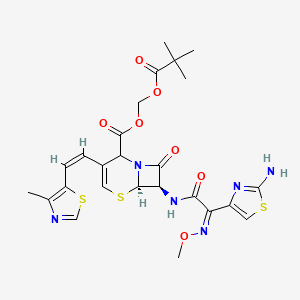

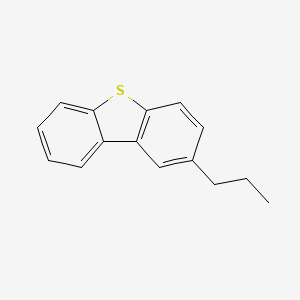

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-10,17-18,21H,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6-,30-16-/t17-,18?,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQSNEJXCGJZHO-RLZYKBGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C4=CSC(=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)/C=C\C2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C4=CSC(=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O7S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid](/img/structure/B584456.png)

![sodium;9-[(E)-4-[(3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid;2,4,5,7-tetrahydrofuro[2,3-c]pyran-7-ide](/img/structure/B584457.png)

![5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid](/img/structure/B584478.png)